1-Methylsulfanyl-1-methylsulfinylethene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanyl-1-methylsulfinylethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c1-4(6-2)7(3)5/h1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVUDALAYNWCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C)S(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504450 | |
| Record name | 1-(Methanesulfinyl)-1-(methylsulfanyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51534-42-0 | |
| Record name | 1-(Methanesulfinyl)-1-(methylsulfanyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of 1 Methylsulfanyl 1 Methylsulfinylethene
Electrophilic Reactivity and Addition Mechanisms
The electronic nature of the substituents on the carbon-carbon double bond significantly influences its susceptibility to electrophilic attack.
Electrophilic Attack on the Carbon-Carbon Double Bond
The carbon-carbon double bond in 1-methylsulfanyl-1-methylsulfinylethene is generally considered electron-deficient due to the electron-withdrawing nature of the sulfinyl group. This deactivation makes it less susceptible to attack by typical electrophiles compared to electron-rich alkenes. However, reactions with potent electrophiles can still occur. Mechanistic studies on related vinyl sulfoxides suggest that the addition of electrophiles would proceed through a step-wise mechanism involving a carbocationic intermediate. The regioselectivity of such an attack would be directed by the relative stabilizing effects of the sulfur-containing substituents on the adjacent positive charge.
Behavior of the Sulfinyl and Sulfanyl (B85325) Groups as Electrophilic Centers
While the double bond's reactivity towards electrophiles is diminished, the sulfur atoms themselves can act as electrophilic centers. The sulfinyl sulfur, in particular, is electrophilic due to the polarization of the S=O bond and can be attacked by nucleophiles. Similarly, the sulfanyl sulfur can be targeted by specific reagents. For instance, oxidation of the sulfanyl group to a second sulfinyl or a sulfonyl group would proceed via electrophilic attack on the sulfur atom.
Nucleophilic Reactivity and Substitution Mechanisms
The pronounced electron-withdrawing character of the methylsulfinyl group renders the carbon-carbon double bond highly susceptible to nucleophilic attack.
Conjugate Additions to the Electron-Deficient Alkene
One of the most well-documented reaction pathways for compounds containing a vinyl sulfoxide (B87167) moiety is the conjugate or Michael addition of nucleophiles. tandfonline.comacs.orgacs.org In the case of this compound, a wide range of nucleophiles can add to the β-carbon (the carbon atom not bearing the sulfur groups), leading to the formation of a stabilized carbanion at the α-position. This intermediate can then be protonated or react with other electrophiles.
The general mechanism for the conjugate addition is as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the double bond.
Formation of a Stabilized Carbanion: The π-electrons of the double bond shift to the α-carbon, forming a carbanion that is stabilized by the adjacent sulfinyl and sulfanyl groups.
Protonation/Reaction: The carbanionic intermediate is subsequently quenched, typically by a proton source, to yield the final addition product.
The stereochemical outcome of these additions is often influenced by the chirality at the sulfoxide sulfur, making such reactions valuable in asymmetric synthesis. acs.org
| Nucleophile | Product Type |
| Thiolates | Thioether addition product tandfonline.com |
| Amines | Amino addition product nih.gov |
| Enolates | Carbon-carbon bond formation nih.gov |
| Organometallics | Alkylated product |
Nucleophilic Displacement Reactions at Sulfur Atoms
Nucleophilic attack can also occur directly at the sulfur atoms. The sulfinyl group, being a better leaving group than the sulfanyl group, is more prone to nucleophilic displacement. Research on related sulfinyl sulfones has shown that nucleophiles such as amines, azides, and alkoxides can displace the sulfinyl group. nih.gov A similar reactivity pattern can be anticipated for this compound, where a suitable nucleophile could displace the methylsulfinyl group.
Pericyclic and Rearrangement Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduunina.it While specific studies on this compound in this context are not widely reported, its structure suggests potential participation in certain types of pericyclic reactions.
For instance, as a dienophile with electron-withdrawing groups, it could potentially undergo Diels-Alder [4+2] cycloaddition reactions with electron-rich dienes. The stereoselectivity of such a reaction would be of significant interest.
Rearrangement reactions involving the migration of one of the sulfur-containing groups are also conceivable under thermal or photochemical conditions. For example, a acs.orgnih.gov-sigmatropic rearrangement could potentially occur if an allylic hydrogen is present in a substituent, although this is not inherent to the parent molecule. The study of radical cyclizations of α-sulfinyl substituted hexenyl radicals has shown interesting regioselectivity, suggesting that radical-mediated rearrangements could also be a possible reaction pathway for derivatives of this compound. researchgate.net
Sigmatropic Rearrangements Involving Sulfur-Containing Moieties
The vinyl sulfoxide moiety within this compound makes it a potential candidate for sigmatropic rearrangements, particularly nih.govacs.org and acs.orgacs.org shifts, which are common for allylic and vinyl sulfoxides.
A notable example of a acs.orgacs.org sigmatropic rearrangement has been observed in the reaction of phenols with alkenyl sulfoxides, which proceeds through a sulfonium (B1226848) intermediate. This cascade of an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement occurs with concomitant dearomatization to form a new carbon-carbon bond. nih.gov While this specific example involves a more complex system, it highlights the propensity of vinyl sulfoxide derivatives to undergo such rearrangements.
The nih.govacs.org-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates is a well-documented reversible process. nih.gov This rearrangement is typically driven by the trapping of the sulfenate intermediate with a thiophile to yield allylic alcohols. nih.gov For this compound, a nih.govacs.org sigmatropic rearrangement could potentially be induced under thermal or acidic conditions, leading to isomeric structures. The stereochemical outcome of such rearrangements is often highly controlled by the initial chirality at the sulfur atom. acs.orgcdnsciencepub.com
Gold-catalyzed asymmetric acs.orgacs.org-sigmatropic rearrangements of vinyl sulfoxides have also been reported, indicating that Lewis acid catalysis can facilitate these transformations. researchgate.net In the context of this compound, the presence of the additional methylsulfanyl group may influence the electronic properties of the double bond and the stability of any charged intermediates, thereby affecting the facility and outcome of such rearrangements.
| Rearrangement Type | Key Features | Potential Applicability to this compound |
| acs.orgacs.org Sigmatropic Rearrangement | Involves a six-membered cyclic transition state. Can be promoted by heat or Lewis acids. Often seen in reactions of alkenyl and aryl sulfoxides. nih.gov | Plausible, especially with appropriate activation, leading to rearranged isomers. The methylsulfanyl group could influence regioselectivity. |
| nih.govacs.org Sigmatropic Rearrangement | Involves a five-membered cyclic transition state. Common for allylic sulfoxides, leading to sulfenate esters. nih.gov | Potentially accessible, which would result in a structural isomer with a rearranged sulfur-oxygen bond. |
Intramolecular Cyclization and Ring-Closing Metathesis
The bifunctional nature of this compound and its derivatives allows for their participation in intramolecular cyclization reactions to form various heterocyclic systems.
A pertinent example is the acid-catalyzed cyclization of o-sulfonamido aryl ketene (B1206846) dithioacetal S-oxides, which leads to the formation of 2-methylthioindoles. rsc.org This transformation demonstrates the ability of the ketene dithioacetal S-oxide moiety to act as an electrophilic trigger for cyclization when a suitable intramolecular nucleophile is present. For derivatives of this compound bearing a nucleophilic group at an appropriate position, similar acid-catalyzed cyclizations could be envisioned.
Furthermore, anodic oxidation has been shown to initiate intramolecular coupling reactions of ketene dithioacetal groups with enol ether and alcohol nucleophiles. nih.gov This electrochemical approach reverses the polarity of the ketene dithioacetal, making it electrophilic and susceptible to attack by internal nucleophiles, leading to the formation of five- or six-membered rings. nih.govacs.org This method offers a powerful tool for constructing cyclic systems from appropriately substituted derivatives of this compound.
While ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds, its direct application to this compound itself is not straightforward as it lacks the typical diene structure required for RCM. However, for derived systems where this compound is incorporated into a larger molecule containing another double bond, RCM could be a viable strategy for constructing more complex cyclic architectures. The presence of sulfur atoms might influence the catalyst's activity and stability, a factor that would need to be considered in any synthetic design.
| Cyclization Strategy | Trigger | Nucleophile | Potential Product |
| Acid-Catalyzed Cyclization | Acid | Intramolecular amine, alcohol, or arene | Heterocyclic systems (e.g., indoles) rsc.org |
| Anodic Oxidation | Electrochemical Oxidation | Intramolecular enol ether or alcohol | Cyclic ethers or lactones nih.govacs.org |
Redox Chemistry and Functional Group Interconversions
The sulfur atoms in this compound exist in two different oxidation states (sulfide and sulfoxide), making the molecule susceptible to both oxidation and reduction reactions.
The sulfide (B99878) group can be readily oxidized to a sulfoxide and further to a sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). The existing sulfoxide group can also be oxidized to a sulfone. This would lead to the formation of 1-methylsulfonyl-1-methylsulfinylethene or 1,1-bis(methylsulfonyl)ethene, respectively. These transformations significantly alter the electronic properties of the double bond, making it more electron-deficient and susceptible to nucleophilic attack.
Conversely, the sulfoxide group can be reduced to a sulfide. This interconversion can be useful in synthetic strategies where the sulfoxide is used to direct a particular transformation and is subsequently removed.
As mentioned previously, the ketene dithioacetal moiety can undergo anodic oxidation to initiate cyclization reactions. nih.gov This highlights the electrochemical reactivity of the molecule, where electron transfer from the electron-rich double bond can generate a radical cation intermediate, which then drives further reactions.
Radical Processes and Electron Transfer Mechanisms
The double bond in this compound can participate in radical reactions. The addition of radicals to vinyl sulfoxides and sulfones is a known process. nih.gov For instance, radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols proceeds via a radical addition-elimination mechanism. nih.gov A similar reactivity could be expected for this compound, where the addition of a radical to the double bond would generate a sulfur-stabilized radical intermediate.
Furthermore, sulfoxides themselves can serve as precursors to radicals. chemrxiv.org Under certain conditions, such as exposure to reactive oxygen species, sulfoxides can undergo fragmentation or ring-opening radical mechanisms. rsc.org In the case of this compound, homolytic cleavage of the carbon-sulfur or sulfur-oxygen bonds could potentially be induced photochemically or through the action of radical initiators.
Electron transfer mechanisms are also plausible, particularly in the context of electrochemical reactions. The formation of a radical cation upon anodic oxidation is a key step in the intramolecular cyclizations discussed earlier. nih.govacs.org This radical cation can then undergo a variety of subsequent reactions, including nucleophilic attack or further radical processes. The stereoselective generation of vinyl and sulfur-centered radicals has been achieved through photochemical halogen-bonding assisted processes, suggesting that light-induced electron transfer could also be a viable pathway for initiating radical reactivity in vinyl sulfoxide systems. nih.gov
| Process | Initiator | Intermediate | Potential Outcome |
| Radical Addition | Radical Initiator (e.g., AIBN) | Sulfur-stabilized carbon radical | Addition of a radical species across the double bond. nih.gov |
| Radical Generation from Sulfoxide | Reactive Oxygen Species, Photolysis | Sulfur-centered or carbon-centered radicals | Fragmentation or rearrangement of the molecule. chemrxiv.orgrsc.org |
| Electron Transfer | Anodic Oxidation, Photochemistry | Radical cation | Intramolecular cyclization or other follow-up reactions. nih.govacs.orgnih.gov |
Advanced Applications of 1 Methylsulfanyl 1 Methylsulfinylethene in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block and Reaction Partner
There is no available scientific literature that specifically details the role of 1-Methylsulfanyl-1-methylsulfinylethene as a versatile synthetic building block. General principles of organosulfur chemistry suggest that the vinyl sulfoxide (B87167) moiety could act as a Michael acceptor and a dienophile in cycloaddition reactions. The geminal methylthio group could potentially be a leaving group or be further oxidized to introduce additional functionality. However, no specific examples or studies involving this compound in these capacities have been found.
Asymmetric Synthesis and Chiral Induction Methodologies
The inherent chirality of the sulfoxide group is a cornerstone of asymmetric synthesis, providing a powerful tool for the stereocontrolled formation of new chemical bonds. illinois.edumedcraveonline.com Chiral sulfoxides, in general, have been extensively used as chiral auxiliaries to direct the stereochemical outcome of a wide range of chemical transformations. nih.govwiley-vch.de
Enantioselective Transformations Guided by the Chiral Sulfoxide Center
No studies have been published that describe enantioselective transformations guided by the chiral sulfoxide center of this compound. In principle, the chiral sulfoxide could direct the facial selectivity of nucleophilic attack on the double bond or influence the approach of a diene in a Diels-Alder reaction. rsc.org However, without experimental data, this remains speculative.
Synthetic Strategies for Natural Products and Pharmaceuticals (Focus on synthetic methodology)
There are no documented instances of this compound being utilized in the synthesis of natural products or pharmaceuticals. While sulfur-containing compounds are prevalent in many biologically active molecules, this particular reagent has not been employed in any published synthetic routes. illinois.edu
Contributions to the Synthesis of Heterocycles and Carbocycles
No specific contributions of this compound to the synthesis of heterocycles or carbocycles have been reported. While ketene (B1206846) dithioacetals, a related class of compounds, are known precursors to various heterocyclic systems, this reactivity has not been extended to this compound. researchgate.netresearchgate.net The potential of vinyl sulfoxides to participate in Diels-Alder reactions for the formation of carbocycles is a general concept that has not been specifically demonstrated with this compound. acs.orgelsevierpure.com
Sophisticated Spectroscopic Characterization Techniques and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Methylsulfanyl-1-methylsulfinylethene in solution. Advanced 1D and 2D NMR experiments provide unambiguous evidence of the carbon skeleton, proton environments, and their spatial and through-bond relationships.
A combination of two-dimensional NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the molecule's connectivity.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (methylsulfanyl and methylsulfinyl) and the two geminal vinyl protons. Due to the chiral center at the sulfoxide (B87167) sulfur, the vinyl protons are diastereotopic and should appear as two separate signals, each likely a doublet due to geminal coupling. The ¹³C NMR spectrum would correspondingly show four signals: two for the methyl carbons and two for the sp² hybridized vinyl carbons.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two geminal vinyl protons, confirming their relationship. No other correlations are expected, as the methyl groups are separated from the vinyl protons by the sulfur atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methyl proton signals to their respective methyl carbon signals and, critically, assign each vinyl proton signal to its corresponding vinyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings, which is crucial for assembling the molecular fragments. Key expected correlations include:
Protons of the methylsulfanyl group (–SCH₃) to the vinyl carbon C1.
Protons of the methylsulfinyl group (–S(O)CH₃) to the vinyl carbon C1.
The vinyl protons (H2a, H2b) to the C1 carbon. These correlations confirm that both sulfur-containing groups are attached to the same carbon of the ethene moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY spectrum could help determine the preferred conformation around the C-S bonds and the stereochemistry of the sulfoxide. For instance, spatial correlations between one of the methyl groups and a specific vinyl proton could provide insights into the rotational barriers and the relative orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 | - | ~145-155 | H3, H4, H2a, H2b |
| C2 | Ha: ~5.5-6.0Hb: ~5.8-6.3 | ~115-125 | - |
| C3 (-SCH₃) | ~2.3-2.6 | ~15-20 | C1 |
| C4 (-S(O)CH₃) | ~2.7-3.0 | ~35-45 | C1 |
The sulfoxide group in this compound renders the molecule chiral. Differentiating and quantifying the enantiomers in a racemic mixture requires specialized NMR techniques.
Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to resolve the signals of enantiomers. unipi.it The reagent forms diastereomeric complexes by coordinating to a Lewis basic site in the molecule, which in this case is the sulfoxide oxygen. This transient formation of diastereomers induces different chemical shifts for the corresponding protons in the (R) and (S) enantiomers, allowing for their distinct visualization and integration in the ¹H NMR spectrum to determine enantiomeric excess (ee).
Furthermore, the inherent magnetic anisotropy of the S=O bond creates a cone-like region of shielding and deshielding around it. Protons situated in different spatial regions relative to this bond will experience different magnetic fields, leading to variations in their chemical shifts. In different enantiomers or diastereomers, the relative orientation of other groups to this anisotropic field changes, providing a mechanism for differentiating stereoisomers based on their distinct NMR spectra.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and studying the fragmentation patterns of this compound.
An ESI-TOF (Electrospray Ionization - Time of Flight) HRMS analysis would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of its elemental formula, C₄H₈OS₂.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to probe the molecule's structure by analyzing its fragmentation pathways. For vinyl sulfoxides, fragmentation is often complex and can involve rearrangements. researchgate.netresearchgate.net Key expected fragmentation processes for the protonated molecule would include:
Loss of methanesulfenic acid (CH₃SOH): A characteristic pathway for sulfoxides, leading to a prominent fragment ion.
Cleavage of C-S bonds: Fission of the vinyl carbon-sulfur bonds, resulting in fragments corresponding to the loss of ·SCH₃ or ·S(O)CH₃ radicals.
Loss of small neutral molecules: Elimination of molecules like H₂O, SO, or CH₂S following initial fragmentation or rearrangement.
Table 2: Predicted HRMS Fragmentation Data for [C₄H₈OS₂ + H]⁺
| m/z (Predicted) | Possible Formula | Description of Loss |
| 137.0095 | [C₄H₉OS₂]⁺ | Molecular Ion ([M+H]⁺) |
| 89.0238 | [C₃H₅S]⁺ | Loss of CH₃SOH |
| 72.9826 | [C₂H₅S]⁺ | Loss of C₂H₃SO |
| 61.0009 | [CH₅S]⁺ | Loss of C₃H₃SO |
Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Vibrations and Molecular Symmetry
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a very strong and characteristic absorption band for the S=O stretching vibration, typically found in the range of 1040-1060 cm⁻¹. Other significant peaks would include the C=C stretch around 1600 cm⁻¹, C-H stretching vibrations for the sp² (vinyl) and sp³ (methyl) hydrogens just above and below 3000 cm⁻¹, respectively, and C-S stretching vibrations in the fingerprint region (700-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. The C=C and C-S bonds, being highly polarizable, are expected to produce strong signals in the Raman spectrum. The S=O stretch, while strong in the IR, is often of medium to weak intensity in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| S=O | Stretch | 1040 - 1060 (Strong) | 1040 - 1060 (Weak-Medium) |
| C=C | Stretch | ~1600 (Medium) | ~1600 (Strong) |
| C-H (sp²) | Stretch | 3050 - 3150 (Medium) | 3050 - 3150 (Medium) |
| C-H (sp³) | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |
| C-S | Stretch | 600 - 750 (Medium) | 600 - 750 (Strong) |
Electronic Spectroscopy (UV-Vis, ECD/ORD) for Chiral Recognition and Electronic Transitions
Electronic spectroscopy probes the electronic transitions within the molecule and provides information on its chromophores and chirality.
UV-Vis Spectroscopy: The molecule contains a C=C double bond conjugated with two sulfur atoms, which constitutes a chromophore. It is expected to exhibit absorption bands in the ultraviolet region corresponding to π → π* and n → π* electronic transitions. The sulfur atoms' non-bonding electrons can participate in conjugation, likely shifting the absorption maximum (λ_max) to a longer wavelength compared to an isolated double bond.
Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD): As this compound is chiral, it will exhibit optical activity. ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of plane-polarized light as a function of wavelength. columbia.edu An ECD spectrum would display positive or negative peaks, known as Cotton effects, corresponding to the UV-Vis absorption bands. The sign and intensity of these Cotton effects are unique to a specific enantiomer. By comparing the experimental ECD spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (R or S) of the chiral sulfur center can be determined. smu.edu
X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline forms or derivatives)
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. Although obtaining a suitable crystal of the target compound, which may be a liquid or oil, can be challenging, the technique offers unparalleled structural detail.
If a crystalline sample of this compound or a suitable solid derivative were obtained, X-ray diffraction analysis would provide definitive proof of its structure. nih.goviucr.org This includes:
Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.
Precise Geometric Parameters: Providing accurate measurements of all bond lengths, bond angles, and torsion angles.
Absolute Configuration: For a single-enantiomer crystal, the analysis can determine the absolute stereochemistry (R/S) at the sulfur center through the use of anomalous dispersion.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions.
While no crystal structure for this specific molecule is currently reported, data from related ketene (B1206846) dithioacetal derivatives show typical C=C bond lengths around 1.36 Å and C-S bond lengths in the range of 1.71-1.82 Å. nih.goviucr.org
Computational Chemistry and Theoretical Modeling of 1 Methylsulfanyl 1 Methylsulfinylethene
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like 1-methylsulfanyl-1-methylsulfinylethene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons and the nature of chemical bonds.
For analogous vinyl sulfoxides, DFT calculations have been used to investigate the geometric and electronic structure. These studies reveal the influence of the sulfoxide (B87167) group on the electronic properties of the carbon-carbon double bond. The sulfoxide group is generally electron-withdrawing, which can activate the double bond for certain reactions.
Table 1: Calculated Electronic Properties of a Model Vinyl Sulfoxide
| Property | Calculated Value | Method |
| Dipole Moment | 3.5 D | B3LYP/6-31G |
| HOMO Energy | -6.8 eV | B3LYP/6-31G |
| LUMO Energy | -0.5 eV | B3LYP/6-31G |
| C=C Bond Length | 1.33 Å | B3LYP/6-31G |
| C-S (sulfoxide) Bond Length | 1.80 Å | B3LYP/6-31G |
| C-S (sulfide) Bond Length | 1.77 Å | B3LYP/6-31G |
| S=O Bond Length | 1.50 Å | B3LYP/6-31G* |
Note: These are representative values for a generic vinyl sulfoxide and may differ for this compound.
The bonding in these molecules involves a combination of sigma and pi bonds. The sulfur atom in the sulfoxide group is chiral, which adds a layer of complexity to the electronic and structural analysis. The presence of both a sulfinyl (sulfoxide) and a sulfanyl (B85325) (sulfide) group on the same carbon of the ethene unit in this compound would lead to a unique electronic environment, likely influencing the reactivity of the double bond.
Mechanistic Pathway Elucidation and Transition State Analysis through DFT Calculations
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For sulfur-containing ethenes, DFT can be used to model various reactions, such as additions, oxidations, and rearrangements.
For instance, in the study of copolymerization of methyl vinyl sulfone with ethylene (B1197577), DFT calculations were employed to compare the catalytic performances of different palladium complexes. The calculations revealed that the insertion of methyl vinyl sulfone was more favorable for chain initiation and propagation in one catalytic system, while in another, a strong interaction hampered the insertion of the incoming ethylene molecule. mdpi.com This type of analysis could be applied to understand the polymerization potential of this compound.
Transition state analysis provides crucial information about the energy barrier of a reaction. By locating the transition state structure and calculating its energy, chemists can predict the feasibility and rate of a chemical process. For reactions involving this compound, DFT could be used to model the transition states of, for example, an electrophilic addition to the double bond, providing insights into the regioselectivity and stereoselectivity of the reaction.
Conformational Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics
The presence of rotatable single bonds in this compound (the C-S and S-C bonds) means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Molecular mechanics (MM) and molecular dynamics (MD) are computational methods well-suited for this purpose, particularly for larger molecules where quantum chemical calculations become computationally expensive.
For this compound, the interplay of the methylsulfanyl and methylsulfinyl groups would lead to a complex potential energy surface with several possible low-energy conformations. MM and MD simulations could be used to explore this surface and predict the most populated conformers in different environments (e.g., in the gas phase or in a solvent). Understanding the conformational preferences is essential as it can significantly impact the molecule's reactivity and spectroscopic properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. DFT calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
The prediction of 1H and 13C NMR chemical shifts using DFT has become a standard tool in structural elucidation. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted with high accuracy, often with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov For this compound, theoretical prediction of NMR spectra would be invaluable for its characterization, especially for assigning the signals of the vinylic protons and carbons, which are sensitive to the electronic effects of the sulfur-containing substituents.
Similarly, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the chemical bonds. This theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic peaks, such as the C=C stretch, the S=O stretch, and the various C-H and C-S vibrations.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Vinyl Sulfoxide
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
| 1H NMR (vinyl Hα, ppm) | 6.2 | 6.1 |
| 1H NMR (vinyl Hβ, ppm) | 6.5 | 6.4 |
| 13C NMR (vinyl Cα, ppm) | 135 | 134 |
| 13C NMR (vinyl Cβ, ppm) | 140 | 139 |
| IR (S=O stretch, cm-1) | 1050 | 1045 |
| IR (C=C stretch, cm-1) | 1620 | 1615 |
Note: These are representative values and would need to be specifically calculated for this compound.
In Silico Design of Novel Sulfur-Containing Ethene Derivatives and Reactivity Prediction
Computational chemistry plays a crucial role in the in silico design of new molecules with desired properties. By modifying the structure of a lead compound like this compound on a computer, chemists can predict the impact of these changes on the molecule's reactivity, stability, and electronic properties before undertaking laboratory synthesis.
For example, vinyl sulfones and related compounds are recognized for their utility as electrophilic components in covalent protein inhibitors. acs.org Computational methods can be used to design novel derivatives of this compound with enhanced electrophilicity or selectivity towards a specific biological target. This can be achieved by introducing different substituents on the ethene backbone or on the sulfur atoms and then calculating properties such as the LUMO energy, which is an indicator of electrophilicity.
Reactivity prediction can also be performed by calculating reaction barriers for a series of related compounds. For instance, the reactivity of different vinyl sulfonimidamides towards nucleophilic addition has been correlated with the 13C NMR shifts of the terminal vinyl carbon, which can be accurately predicted computationally. nih.gov This approach allows for the rapid screening of a virtual library of compounds to identify the most promising candidates for a particular application. The design of novel sulfur-containing ethene derivatives is an active area of research, with applications in materials science and medicinal chemistry. mdpi.com
Emerging Research Frontiers and Future Prospects in Sulfur Chemistry
Green Chemistry Approaches to the Synthesis of 1-Methylsulfanyl-1-methylsulfinylethene
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like this compound. Traditional methods for the synthesis of vinyl sulfoxides often rely on the oxidation of the corresponding vinyl sulfides, which may involve stoichiometric oxidants that generate significant waste. doc88.com Modern approaches, however, are shifting towards more environmentally benign alternatives.
Recent research has demonstrated the efficacy of using molecular oxygen as a green oxidant in the synthesis of sulfoxides. rsc.org Photocatalytic methods, for instance, can facilitate the aerobic oxidation of sulfides to sulfoxides with high selectivity, minimizing the formation of over-oxidized sulfone byproducts. rsc.org The application of such a system to the synthesis of this compound would likely involve the selective oxidation of a precursor like 1,1-bis(methylthio)ethene. The challenge lies in achieving mono-oxidation in the presence of two sulfur atoms.
Furthermore, the use of solid-supported catalysts, such as phosphotungstic acid on a solid support, presents a greener alternative for the synthesis of phenyl vinyl sulfoxide (B87167), a related compound. doc88.com This approach facilitates catalyst recovery and reuse, aligning with the principles of sustainable chemistry. The development of similar heterogeneous catalysts for the selective oxidation of the thioether group in a precursor to this compound could significantly enhance the environmental profile of its synthesis.
Another avenue of green synthesis involves the use of dimethyl sulfoxide (DMSO) as both a solvent and an oxidant in a metal-free system. researchgate.net While this has been applied to the synthesis of other vinyl sulfoxides from phenylglycinols or benzyl (B1604629) alcohols, adapting this methodology for this compound would require a suitable precursor and careful optimization of reaction conditions to ensure high yields and selectivity.
| Green Synthesis Approach | Potential Precursor | Key Advantages |
| Photocatalytic Aerobic Oxidation | 1,1-bis(methylthio)ethene | Use of O2 as a green oxidant, high selectivity. rsc.orgrsc.org |
| Solid-Supported Catalysis | 1,1-bis(methylthio)ethene | Catalyst recyclability, reduced waste. doc88.com |
| DMSO as Oxidant | Suitably functionalized precursor | Metal-free conditions, operational simplicity. researchgate.net |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. For the synthesis of this compound, a multi-step reaction sequence could be envisioned in a continuous flow setup. This could involve the in-line generation of a reactive intermediate followed by its immediate conversion to the desired product, minimizing the handling of potentially unstable compounds.
The synthesis of various organic compounds, including vinylarenes and vinyl ethers, has been successfully demonstrated using flow chemistry. nih.govafricaresearchconnects.com For instance, the generation of Grignard reagents in a flow system for subsequent reactions is a well-established technique. nih.gov A potential flow-based synthesis of a precursor to this compound could involve the reaction of a suitable starting material with a sulfur nucleophile in a microreactor, followed by a subsequent in-line oxidation step.
Moreover, gas-liquid reactions, such as oxidations using oxygen, are particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio in microreactors allows for efficient mass transfer. rsc.org This would be highly beneficial for the selective oxidation step in the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can be leveraged to optimize the yield and selectivity of the desired mono-sulfoxide.
| Flow Chemistry Application | Synthetic Step | Potential Benefits |
| In-line Intermediate Generation | Formation of a sulfur-containing precursor | Enhanced safety, handling of unstable intermediates. |
| Continuous Oxidation | Selective oxidation of a thioether | Improved mass transfer, precise reaction control. rsc.org |
| Multi-step Synthesis | Complete synthesis from starting materials | Reduced manual handling, potential for automation. |
Photocatalytic and Electrocatalytic Transformations Involving Sulfur Compounds
Photocatalysis and electrocatalysis are powerful tools for the formation and transformation of carbon-sulfur bonds under mild and sustainable conditions. rsc.orgresearchgate.net These methods often proceed via radical intermediates, offering unique reactivity patterns compared to traditional thermal reactions.
Visible-light photoredox catalysis has emerged as a versatile strategy for the synthesis of organosulfur compounds. rsc.org For instance, the hydrothiolation of alkynes to form vinyl sulfides can be achieved using photocatalysis. rsc.org A potential photocatalytic route to a precursor of this compound could involve the addition of a sulfur-centered radical to an appropriate alkyne. Subsequent selective oxidation, which can also be photochemically driven, would yield the target molecule. rsc.org The choice of photocatalyst and reaction conditions would be crucial to control the chemo- and regioselectivity of such transformations. newiridium.com
Electrochemical synthesis offers another green and efficient avenue for the preparation of organosulfur compounds. researchgate.netnih.gov The oxidation of sulfides to sulfoxides can be achieved electrochemically, often without the need for external chemical oxidants. researchgate.net This approach allows for precise control over the oxidizing potential, which is advantageous for the selective mono-oxidation of a dithioacetal precursor. Furthermore, electrocatalysis can be employed to enhance the efficiency of these transformations. oup.com
| Catalytic Method | Potential Transformation | Key Features |
| Photocatalysis | Synthesis of a vinyl sulfide (B99878) precursor | Mild reaction conditions, generation of radical intermediates. rsc.org |
| Photocatalysis | Selective oxidation of a thioether | Use of light as a traceless reagent. rsc.org |
| Electrocatalysis | Selective oxidation of a thioether | Precise control of oxidation potential, avoidance of chemical oxidants. researchgate.netoup.com |
Applications in Materials Science: Precursors and Building Blocks (Focus on synthetic strategies)
Vinyl sulfoxides are valuable building blocks in organic synthesis and have potential applications in materials science. The presence of both a sulfoxide and a thioether group in this compound, along with a reactive double bond, makes it an interesting candidate as a monomer or a precursor for functional materials.
The synthesis of polymers containing sulfoxide functionalities can lead to materials with interesting properties, such as high refractive indices and unique thermal characteristics. The polymerization of aryl vinyl sulfoxides has been reported, and the resulting polymers can be thermally degraded to form trans-polyacetylene. acs.org A similar polymerization of this compound could potentially yield novel sulfur-rich polymers. The synthetic strategy would likely involve radical or cationic polymerization methods, initiated by appropriate chemical or photochemical means.
Furthermore, organosulfur compounds are being explored as cathode materials for rechargeable lithium batteries. acs.org The design of sulfur-containing polymers with specific redox properties is an active area of research. Synthetic strategies to incorporate this compound into such polymer backbones could involve copolymerization with other monomers to tune the electrochemical properties of the resulting material.
| Material Application | Synthetic Strategy | Potential Outcome |
| Sulfur-rich Polymers | Radical or cationic polymerization | Novel materials with unique optical or thermal properties. |
| Cathode Materials | Copolymerization with other monomers | Tuning of electrochemical properties for battery applications. acs.org |
| Functional Monomers | Controlled polymerization techniques | Well-defined polymer architectures. |
Interdisciplinary Research with Computational Chemistry and Artificial Intelligence
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and materials discovery. nih.gov These tools can be instrumental in accelerating the development and understanding of novel compounds like this compound.
Computational techniques, such as density functional theory (DFT), can be employed to elucidate the reactivity, selectivity, and mechanistic pathways of reactions involving vinyl sulfoxides. rsc.org For the synthesis of this compound, computational studies could help in predicting the most favorable reaction conditions for the selective oxidation of a dithioacetal precursor, thereby guiding experimental efforts. Furthermore, the electronic and structural properties of polymers derived from this monomer could be modeled to predict their material properties.
| Interdisciplinary Approach | Application to this compound | Potential Impact |
| Computational Chemistry (DFT) | Mechanistic studies of synthesis and reactivity. rsc.org | Rational design of synthetic routes and prediction of properties. |
| Artificial Intelligence (Machine Learning) | Optimization of reaction conditions. technologynetworks.com | Accelerated discovery of efficient synthetic protocols. |
| AI-driven Synthesis Planning | De novo design of synthetic pathways. sciencedaily.com | Automation of the synthesis design process. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
